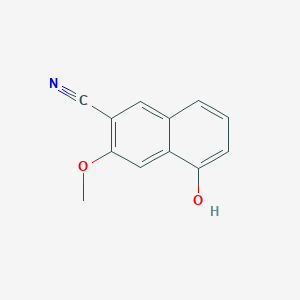
5-Hydroxy-3-methoxy-2-naphthalenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-3-methoxy-2-naphthonitrile is an organic compound belonging to the naphthalene family It is characterized by the presence of hydroxyl, methoxy, and nitrile functional groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methoxy-2-naphthonitrile typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthol.
Methoxylation: The hydroxyl group at the 3-position is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Nitrilation: The nitrile group is introduced at the 2-position through a nitrilation reaction using a nitrile source such as cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of 5-hydroxy-3-methoxy-2-naphthonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-3-methoxy-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-hydroxy-3-methoxy-2-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 5-hydroxy-3-methoxy-2-naphthonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-2-naphthonitrile: Similar structure but with the hydroxyl group at the 6-position.
3-methoxy-2-naphthonitrile: Lacks the hydroxyl group.
5-hydroxy-2-naphthonitrile: Lacks the methoxy group.
Uniqueness
5-hydroxy-3-methoxy-2-naphthonitrile is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
5-hydroxy-3-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h2-6,14H,1H3 |
Clé InChI |
CQBKFMHOJCUXIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CC=C(C2=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
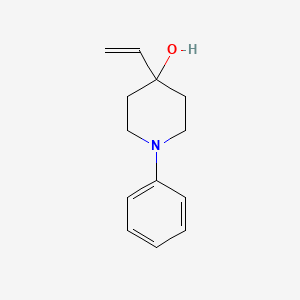
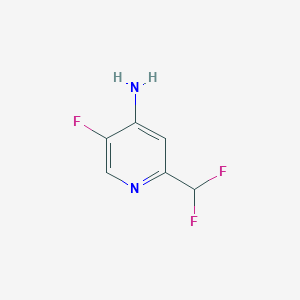
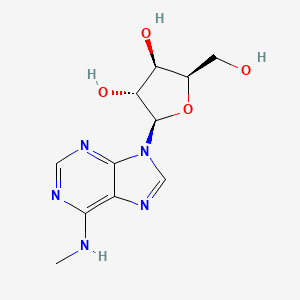
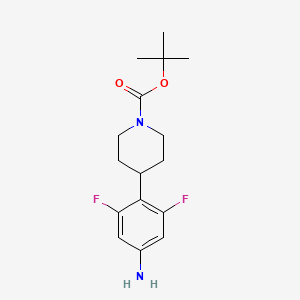
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
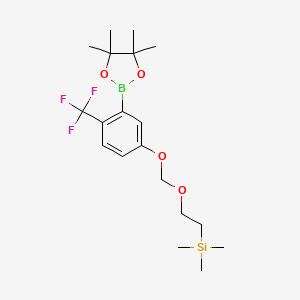
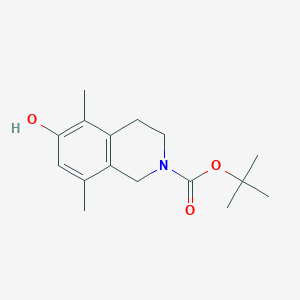



![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
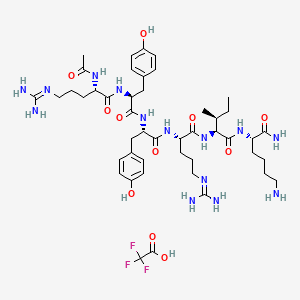
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
